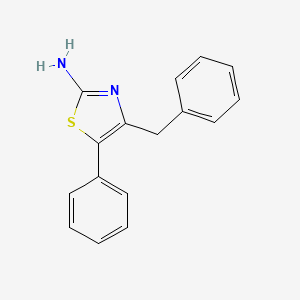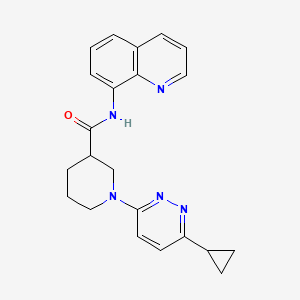
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide” is a compound that contains a morpholine ring and a pyridine ring. Morpholine is a common moiety in pharmaceuticals and agrochemicals, while pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyridine ring, and an amide linkage. The morpholine ring provides flexibility and polarity to the molecule, while the pyridine ring could potentially participate in π-π stacking interactions and hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the morpholine and pyridine rings in this compound suggests that it would be polar and could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Antifungal Activity
N-Benzoyl-N'-dialkylthiourea derivatives, including those related to N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide, and their cobalt (III) complexes have been synthesized and characterized, showing significant antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun et al., 2005).
Organic Synthesis and Catalysis
The compound has been investigated in the context of organic synthesis and catalysis. A study on the iridium-catalyzed meta-selective C-H borylation of benzamides used a design that could be relevant to compounds with similar structures, showing how such processes can be controlled for specific site-selectivity (Li-Cheng Yang et al., 2019).
Anti-Fatigue Effects
Benzamide derivatives, including those with morpholino groups, have been synthesized and tested for their anti-fatigue effects in mice, suggesting potential therapeutic applications for physical endurance enhancement (Xianglong Wu et al., 2014).
Antidepressant Synthesis
The synthesis process of an original antidepressant, which involves the interaction of 4-Chloro-N-(3-chloropropyl)benzamide with morpholine, highlights the compound's relevance in pharmaceutical manufacturing (N. S. Donskaya et al., 2004).
Molecular Imaging for Cancer Detection
A positron emission tomography (PET) imaging probe, incorporating a pyridine-based benzamide derivative, has been developed for ultrasensitive detection of malignant melanoma, demonstrating the compound's potential in enhancing cancer diagnosis and treatment strategies (Ayoung Pyo et al., 2020).
CO2 Hydrogenation to Methanol
Mn(I)-PNP pincer catalyzed sequential one-pot homogeneous CO2 hydrogenation to methanol, using compounds including morpholine, demonstrates an innovative approach to CO2 utilization and conversion to valuable chemicals (Sayan Kar et al., 2017).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have a variety of molecular and cellular effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(15-5-2-1-3-6-15)20-14-17(16-7-4-8-19-13-16)21-9-11-23-12-10-21/h1-8,13,17H,9-12,14H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQXOOPZYWDYJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(pyridin-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(chlorodifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2390093.png)
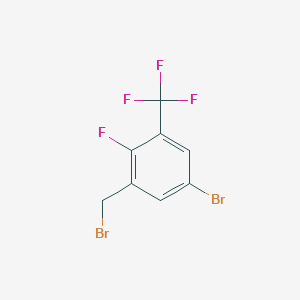

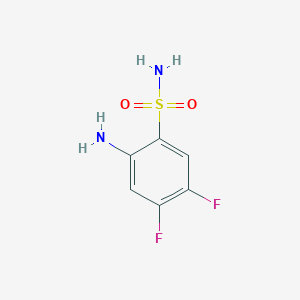

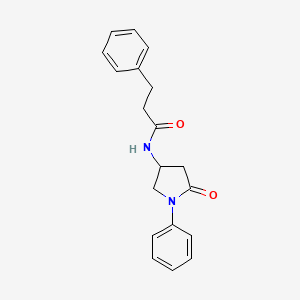

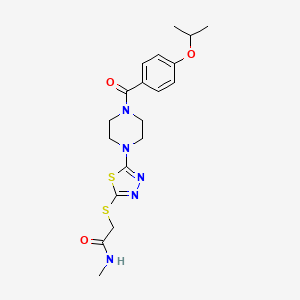

![1-[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino]-3-methylthiourea](/img/structure/B2390108.png)
